REACTION_CXSMILES
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C([N-]C(C)C)(C)C.[Li+].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[N:11]=1.[I:17]I>C1COCC1.CCOC(C)=O>[F:9][C:10]1[C:15]([I:17])=[CH:14][CH:13]=[C:12]([F:16])[N:11]=1 |f:0.1|
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Name
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|
Quantity
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4.34 mL
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Type
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reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
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0.79 mL
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Type
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reactant
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Smiles
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FC1=NC(=CC=C1)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The reaction was stirred for an additional 30 min at −78° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added via syringe
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Type
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WASH
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Details
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washed with 10% aqueous sodium sulfite
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The resulting crude product was purified by silica gel chromatography
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |